4-(Difluoromethoxy)benzo[d]oxazole-2-carboxamide
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Overview
Description
4-(Difluoromethoxy)benzo[d]oxazole-2-carboxamide is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 4-(Difluoromethoxy)benzo[d]oxazole-2-carboxamide typically involves the reaction of 4-(Difluoromethoxy)benzo[d]oxazole with a suitable carboxamide precursor. The reaction conditions often include the use of solvents like ethanol and catalysts such as DMAP (4-Dimethylaminopyridine) to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
4-(Difluoromethoxy)benzo[d]oxazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups into the benzoxazole ring .
Scientific Research Applications
4-(Difluoromethoxy)benzo[d]oxazole-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Due to its potential anticancer activity, it is being investigated for use in cancer therapy.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)benzo[d]oxazole-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound interferes with cellular processes essential for the survival and proliferation of pathogens or cancer cells .
Comparison with Similar Compounds
Similar compounds to 4-(Difluoromethoxy)benzo[d]oxazole-2-carboxamide include other benzoxazole derivatives such as:
4-(Difluoromethoxy)-2-(methylthio)benzo[d]oxazole: Known for its antimicrobial properties.
2-(2,6-Dichlorophenylamino)-phenyl methyl-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)one: Exhibits antibacterial potential.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. Its difluoromethoxy group, in particular, enhances its stability and reactivity compared to other benzoxazole derivatives .
Properties
Molecular Formula |
C9H6F2N2O3 |
---|---|
Molecular Weight |
228.15 g/mol |
IUPAC Name |
4-(difluoromethoxy)-1,3-benzoxazole-2-carboxamide |
InChI |
InChI=1S/C9H6F2N2O3/c10-9(11)16-5-3-1-2-4-6(5)13-8(15-4)7(12)14/h1-3,9H,(H2,12,14) |
InChI Key |
NOQJGCIMVGDEQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)F)N=C(O2)C(=O)N |
Origin of Product |
United States |
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